

In-Depth Technical Guide: Mass Spectrometry Analysis of Tris(2-methylphenyl)arsane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated mass spectrometry analysis of **Tris(2-methylphenyl)arsane** (also known as Tri-o-tolylarsane). Due to the limited availability of specific experimental mass spectral data for this compound in publicly accessible literature, this guide leverages data from analogous compounds, particularly its phosphine counterpart, Tri(o-tolyl)phosphine, and established principles of mass spectrometry to present a comprehensive analytical framework.

Introduction to Tris(2-methylphenyl)arsane

Tris(2-methylphenyl)arsane is an organoarsenic compound with the chemical formula C₂₁H₂₁As.[1] Its structure consists of an arsenic atom bonded to three o-tolyl groups. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in various research and development applications.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of **Tris(2-methylphenyl)arsane** is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the arsenic-carbon bonds and rearrangements. The fragmentation pattern is predicted based on the known behavior of triaryl pnictogen compounds.[2]

Quantitative Data



The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for **Tris(2-methylphenyl)arsane** under electron ionization (EI) conditions.

m/z (Predicted)	Proposed Fragment Ion	Formula	Notes
348	[M]+	[C21H21AS]+	Molecular Ion
257	[M - C ₇ H ₇]+	[C14H14As]+	Loss of a tolyl radical
166	[M - 2(C7H7)] ⁺	[C ₇ H ₇ As] ⁺	Loss of two tolyl radicals
91	[C7H7] ⁺	[C7H7]+	Tolyl cation (or tropylium ion)
75	[As] ⁺	[As]+	Arsenic cation

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a general protocol for the analysis of **Tris(2-methylphenyl)arsane** using GC-MS, a common technique for the analysis of volatile and semi-volatile organic compounds.

Objective: To obtain the mass spectrum of **Tris(2-methylphenyl)arsane** and identify its molecular ion and fragmentation pattern.

Materials:

- Tris(2-methylphenyl)arsane sample
- High-purity solvent (e.g., Toluene or Dichloromethane)
- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization
 (EI) source
- GC column suitable for organometallic compounds (e.g., a low to mid-polarity column)

Procedure:



- Sample Preparation:
 - Prepare a dilute solution of Tris(2-methylphenyl)arsane (e.g., 100 μg/mL) in a suitable high-purity solvent.
- GC-MS Instrument Setup:
 - Injector:
 - Mode: Splitless or split, depending on sample concentration.
 - Injector Temperature: 250-280 °C
 - Injection Volume: 1 μL
 - Gas Chromatograph:
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program:
 - Initial Temperature: 100 °C, hold for 1 minute.
 - Ramp: 10-20 °C/min to 300 °C.
 - Final Hold: 5-10 minutes.
 - Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Range: m/z 50-500.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

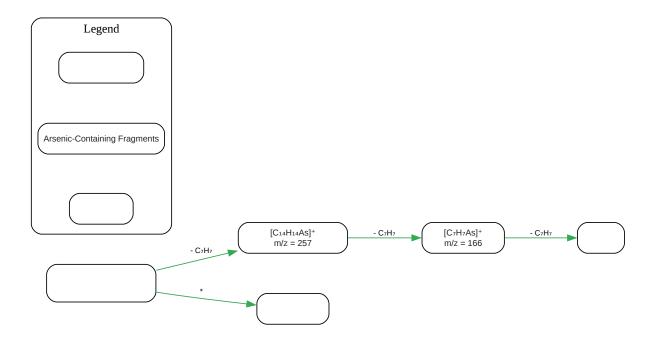


- Solvent Delay: Set to a time sufficient to allow the solvent to elute without entering the mass spectrometer.
- Data Acquisition and Analysis:
 - Inject the prepared sample into the GC-MS system.
 - Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to Tris(2-methylphenyl)arsane.
 - Analyze the mass spectrum to identify the molecular ion and major fragment ions.
 Compare the obtained spectrum with the predicted fragmentation pattern.

Visualizations

Predicted Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of **Tris(2-methylphenyl)arsane** under electron ionization.



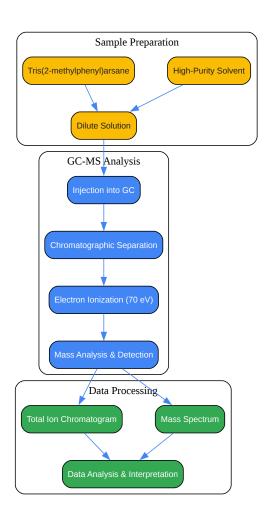
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Caption: Predicted fragmentation of Tris(2-methylphenyl)arsane.

Experimental Workflow

The diagram below outlines the general workflow for the GC-MS analysis of **Tris(2-methylphenyl)arsane**.



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Caption: GC-MS workflow for Tris(2-methylphenyl)arsane analysis.

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References

- 1. Tris(2-methylphenyl)arsane | C21H21As | CID 280117 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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